3-hydroxy-4-(trifluoromethyl)benzoic Acid

Description

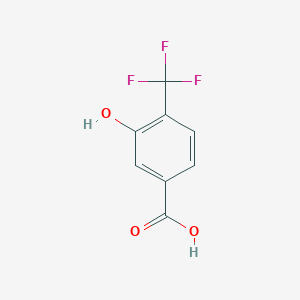

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSMIPAVTZJPHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449252 | |

| Record name | 3-hydroxy-4-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126541-87-5 | |

| Record name | 3-hydroxy-4-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-hydroxy-4-(trifluoromethyl)benzoic acid

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of physicochemical and biological properties.[1][2] Its high electronegativity, metabolic stability, and lipophilicity can profoundly enhance a molecule's membrane permeability, binding affinity, and pharmacokinetic profile.[3] This guide provides a comprehensive technical overview of 3-hydroxy-4-(trifluoromethyl)benzoic acid, a versatile trifunctional chemical intermediate. Possessing a carboxylic acid, a phenolic hydroxyl, and a trifluoromethyl group on an aromatic scaffold, this compound represents a valuable building block for creating complex molecular architectures in drug discovery and advanced materials development.

Section 1: Compound Identification and Core Properties

Precise identification is critical for ensuring the reproducibility of experimental results. The fundamental identifiers and physicochemical properties of this compound are summarized below. While experimental data for this specific isomer is not widely published, predicted values and data from closely related isomers provide a reliable foundation for its characterization.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChemLite[4] |

| CAS Number | Not assigned/found | - |

| Molecular Formula | C₈H₅F₃O₃ | PubChemLite[4] |

| Molecular Weight | 206.12 g/mol | PubChem[5] |

| Monoisotopic Mass | 206.01907 Da | PubChemLite[4] |

| InChIKey | ZZSMIPAVTZJPHQ-UHFFFAOYSA-N | PubChemLite[4] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)O)C(F)(F)F | PubChemLite[4] |

Table 2: Physicochemical Properties

| Property | Value | Notes and Supporting Data |

|---|---|---|

| Melting Point | 174-179 °C (Predicted Range) | Based on the isomer 3-Fluoro-4-(trifluoromethyl)benzoic acid.[6] The melting point of the related 4-Fluoro-3-hydroxybenzoic acid is 214-218 °C.[7] |

| pKa | ~3.5 - 4.0 (Predicted) | The electron-withdrawing -CF₃ group increases acidity compared to benzoic acid (pKa 4.20).[8] For comparison, 3-Fluorobenzoic acid has a pKa of 3.86.[9] The strongly withdrawing -CF3 and -COOH groups are expected to lower the pKa of the phenolic proton significantly from that of phenol (~10). |

| Solubility | Slightly soluble in water; Soluble in DMSO, Methanol | Based on solubility data for isomers like 4-(Trifluoromethyl)benzoic acid and 4-Hydroxy-2-(trifluoromethyl)benzoic acid.[10][11] |

| XlogP | 2.0 (Predicted) | This value indicates moderate lipophilicity, a key parameter in drug design.[4] |

Section 2: Spectroscopic and Analytical Characterization

The trifunctional nature of this molecule gives rise to a distinct spectroscopic fingerprint, which is essential for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show distinct signals for the three aromatic protons, influenced by the electronic effects of the three different substituents. Their chemical shifts and coupling patterns (doublets, doublet of doublets) will be characteristic of a 1,2,4-trisubstituted benzene ring. A broad singlet, typically downfield (>10 ppm), will correspond to the carboxylic acid proton. Another broad singlet will appear for the phenolic hydroxyl proton, with its chemical shift being solvent-dependent. For comparison, the aromatic protons of 3-(trifluoromethyl)benzoic acid appear between 7.6 and 8.4 ppm.[12]

-

¹³C NMR: The spectrum will display eight unique carbon signals. The carboxyl carbon will be significantly downfield (~165-170 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The remaining aromatic carbons will have shifts determined by the combined electronic effects of the substituents.

-

¹⁹F NMR: A single, sharp signal is expected for the -CF₃ group, providing a clear and sensitive handle for analysis.[13]

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid method for confirming the presence of the key functional groups.

-

O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[14] This will overlap with the phenolic O-H stretch.

-

C=O Stretch: A strong, sharp absorption band is expected around 1700-1720 cm⁻¹ for the carbonyl of the aromatic carboxylic acid.[14]

-

C-F Stretches: Strong, characteristic absorptions in the fingerprint region, typically between 1100 and 1350 cm⁻¹, confirm the presence of the C-F bonds of the trifluoromethyl group.

-

Aromatic C=C Stretches: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion: The expected nominal mass for the molecular ion [M]⁺ is m/z 206.

-

High-Resolution MS (HRMS): The predicted monoisotopic mass for [M-H]⁻ is 205.01179 and for [M+H]⁺ is 207.02635, allowing for unambiguous formula determination.[4]

-

Fragmentation: Common fragmentation pathways include the loss of H₂O (water), CO (carbon monoxide), and COOH (carboxyl group). The loss of the carboxyl group would lead to a significant fragment at m/z 161. Data from the related 3-(trifluoromethyl)benzoic acid shows major fragments at m/z 173 ([M-OH]⁺) and 145 ([M-COOH]⁺).[15]

Section 3: Synthesis and Chemical Reactivity

Plausible Synthetic Pathways

While specific literature on the synthesis of this compound is scarce, established organometallic and aromatic chemistry principles suggest several viable routes. A common strategy involves the modification of a more readily available precursor. One logical approach is the demethylation of 3-hydroxy-4-(trifluoromethyl)anisole, or the carboxylation of 2-(trifluoromethyl)phenol. A more robust industrial method might involve multi-step synthesis starting from a halogenated benzotrifluoride. For instance, a synthetic route analogous to that for 3-hydroxy-4-fluorobenzoic acid involves the Kolbe-Schmitt carboxylation of the corresponding phenol.[16][17]

Caption: A plausible synthetic route via demethylation of a methoxy precursor.[18]

Chemical Reactivity Profile

The molecule's reactivity is governed by the interplay of its three functional groups.

-

Carboxylic Acid (-COOH): This group is the primary center for nucleophilic acyl substitution. It readily undergoes esterification with alcohols under acidic catalysis and forms amides with amines, often activated by coupling reagents (e.g., DCC, EDC).

-

Phenolic Hydroxyl (-OH): The hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation to form ethers or O-acylation to form esters.

-

Aromatic Ring: The reactivity of the ring towards electrophilic aromatic substitution (EAS) is complex. The hydroxyl group is a strongly activating, ortho, para-director, while the carboxylic acid and trifluoromethyl groups are both deactivating, meta-directors.[19][20] The positions ortho and para to the hydroxyl group (positions 2 and 5) are the most activated sites for substitution reactions like halogenation or nitration. However, the strong deactivating effect of the adjacent -CF₃ group at position 4 and the -COOH group at position 1 will significantly reduce the overall ring reactivity.

Section 4: Applications in Research and Development

This compound is not an end-product but a strategic intermediate. Its value lies in its ability to be incorporated into larger molecules, imparting the desirable properties of the -CF₃ group.[1]

-

Pharmaceutical Drug Design: This scaffold is ideal for synthesizing novel active pharmaceutical ingredients (APIs). The carboxylic acid can serve as a handle for forming amide or ester linkages to other pharmacophores, while the phenolic hydroxyl can act as a hydrogen bond donor or be modified to tune solubility and binding. The trifluoromethyl group enhances metabolic stability and lipophilicity, which are critical for developing orally bioavailable drugs.[3] Isomers and related structures are used as intermediates for antitubercular agents and liquid crystals.[21]

-

Agrochemicals: Similar to pharmaceuticals, the structural motifs found in this molecule are valuable in the design of new pesticides and herbicides, where metabolic stability and target affinity are paramount.

-

Materials Science: As a trifunctional monomer, it can be used in the synthesis of specialty polymers, such as polyesters and polyamides. The rigidity of the aromatic ring and the properties imparted by the fluorination can lead to materials with high thermal stability, specific optical properties, or chemical resistance.[21]

Caption: Use as a building block in a typical amide coupling reaction for API synthesis.

Section 5: Safety, Handling, and Storage

As a professional scientist, adherence to strict safety protocols is non-negotiable. While specific toxicological data for this isomer is not available, data from structurally similar compounds should be used to guide handling procedures.

-

Hazard Identification: Based on isomers like 4-hydroxy-2-(trifluoromethyl)benzoic acid, this compound should be treated as an irritant.[22]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and bases.[10]

Section 6: Example Experimental Protocol: Fischer Esterification

This protocol details the synthesis of the methyl ester, a common derivatization, and illustrates the causality behind each step.

Objective: To synthesize Methyl 3-hydroxy-4-(trifluoromethyl)benzoate.

Materials:

-

This compound (1.0 eq)

-

Methanol (MeOH), anhydrous (large excess, serves as reactant and solvent)

-

Sulfuric Acid (H₂SO₄), concentrated (catalytic, ~0.05 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

-

Rationale: A standard setup for heating a reaction to reflux safely.

-

-

Reagent Addition: Add a large excess of anhydrous methanol. While stirring, slowly add the catalytic amount of concentrated sulfuric acid.

-

Rationale: Methanol serves as both the solvent and the nucleophile. Using it in excess drives the equilibrium towards the product side (Le Châtelier's principle). Sulfuric acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and activating it for nucleophilic attack by methanol.

-

-

Reflux: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the reaction. Refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of solvent.

-

-

Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold saturated sodium bicarbonate solution.

-

Rationale: This step neutralizes the sulfuric acid catalyst and any unreacted benzoic acid, converting it to its water-soluble sodium salt. This is an exothermic process and must be done carefully to control CO₂ evolution (effervescence).

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Rationale: The desired ester product is organic-soluble and will move into the ethyl acetate layer, while inorganic salts and the sodium salt of the unreacted acid remain in the aqueous layer.

-

-

Washing: Combine the organic extracts and wash sequentially with water and then brine.

-

Rationale: The water wash removes any residual water-soluble impurities. The brine wash removes the bulk of the dissolved water from the organic layer, making the subsequent drying step more efficient.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Rationale: MgSO₄ is a fast and efficient drying agent that removes trace water.

-

-

Solvent Removal: Remove the solvent (ethyl acetate) from the filtrate using a rotary evaporator to yield the crude product.

-

Rationale: This isolates the non-volatile product from the volatile solvent.

-

-

Purification: If necessary, purify the crude product by column chromatography or recrystallization to obtain the pure methyl ester.

-

Rationale: Purification removes any side products or starting materials, ensuring the final product meets the required purity specifications for further use.

-

Caption: Standard experimental workflow for Fischer Esterification.

References

- Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid.

- Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity.

- Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2020). National Institutes of Health (NIH).

- CHEM 2325 Module 22: Substituent Effects on Acidity of Benzoic Acids. (2024). YouTube.

- Why is benzoic acid less reactive toward electrophilic aromatic substitution than benzene? (n.d.). Study.com.

- Hangzhou Hongqin Pharmtech Co.,Ltd. (n.d.). 4-FLUORO-3-HYDROXYBENZOIC ACID.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- Ottokemi. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzoic acid, 98%.

- Google Patents. (n.d.). CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.

- PubChem. (n.d.). 4-Hydroxy-2-(trifluoromethyl)benzoic acid.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid.

- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed.

- A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (n.d.). SAGE Journals.

- NIST. (n.d.). Benzoic acid, 3-hydroxy-.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). National Institutes of Health (NIH).

- PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid.

- PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid.

- NIST. (n.d.). 3-Hydroxy-4-methoxybenzoic acid.

- NIST. (n.d.). 3-(Trifluoromethyl)benzoic acid.

- PubChemLite. (n.d.). This compound (C8H5F3O3).

- Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzoic acid.

- Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (2019). J. Phys. Org. Chem..

- Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. (n.d.). University of Arizona.

- NIST. (n.d.). 4-(Trifluoromethoxy)benzoic acid.

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C8H5F3O3) [pubchemlite.lcsb.uni.lu]

- 5. 4-Hydroxy-2-(trifluoromethyl)benzoic acid | C8H5F3O3 | CID 2775111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-氟-4-三氟甲基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-FLUORO-3-HYDROXYBENZOIC ACID [hqpharmtech.com]

- 8. global.oup.com [global.oup.com]

- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 10. 4-Hydroxy-2-(trifluoromethyl)benzoic acid, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 11. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]

- 12. 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR [m.chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. 3-(Trifluoromethyl)benzoic acid [webbook.nist.gov]

- 16. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 17. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 18. prepchem.com [prepchem.com]

- 19. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 20. homework.study.com [homework.study.com]

- 21. ossila.com [ossila.com]

- 22. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Physical Properties of 3-hydroxy-4-(trifluoromethyl)benzoic Acid for Drug Development Professionals

Introduction

3-hydroxy-4-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid featuring a hydroxyl group and a trifluoromethyl substituent. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl group, a well-known bioisostere for a methyl group, can significantly enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate. The phenolic hydroxyl and carboxylic acid moieties provide sites for hydrogen bonding and potential salt formation, which are critical for solubility and target interaction.

This technical guide provides a comprehensive overview of the key physical properties of this compound. While direct experimental data for this specific isomer is limited in publicly available literature, this guide will leverage data from closely related isomers and foundational chemical principles to provide a robust framework for its characterization. Furthermore, detailed, field-proven experimental protocols for determining these properties are provided, empowering researchers to generate precise data for their specific applications. Understanding these physicochemical characteristics is paramount for predicting a compound's pharmacokinetic profile and for guiding formulation development.

Physicochemical Properties: A Detailed Analysis

The physical properties of an active pharmaceutical ingredient (API) are critical determinants of its behavior in biological systems and its suitability for formulation into a drug product. For this compound, the interplay between the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group, in addition to the acidic carboxylic acid, dictates its overall physicochemical profile.

Summary of Predicted and Analogous Physical Properties

Due to the limited availability of direct experimental data for this compound, the following table includes predicted values and experimental data from closely related isomers to provide a scientifically grounded estimation of its properties.

| Physical Property | Predicted/Analogous Value | Significance in Drug Development |

| Molecular Formula | C₈H₅F₃O₃[1] | Defines the elemental composition and molecular weight. |

| Molecular Weight | 206.12 g/mol [1] | Influences diffusion rates and membrane transport. |

| Appearance | Expected to be a white to off-white crystalline solid. | Physical form is crucial for handling, formulation, and stability. |

| Melting Point (°C) | Estimated: 160-220 | A key indicator of purity and lattice energy.[2][3] Higher melting points can correlate with lower solubility.[4][5] |

| Aqueous Solubility | Predicted to have limited solubility.[1] | A critical factor for oral bioavailability; the drug must dissolve to be absorbed.[6][][8][9][10] |

| pKa (acid dissociation constant) | Estimated: 3.0-4.0 (carboxylic acid), 8.0-9.0 (phenol) | Governs the ionization state at different physiological pHs, impacting solubility, permeability, and absorption.[11][12][13][14][15] |

Note: The melting point and pKa values are estimated based on data from isomers such as 4-hydroxy-2-(trifluoromethyl)benzoic acid (m.p. 159-161 °C) and other substituted benzoic acids.[16] The actual values for this compound should be determined experimentally.

Experimental Protocols for Physicochemical Characterization

To ensure the development of a robust and reliable drug candidate, the precise experimental determination of its physical properties is essential. The following section provides detailed, step-by-step methodologies for characterizing the melting point, aqueous solubility, and pKa of this compound.

Melting Point Determination using the Capillary Method

The melting point is a fundamental physical property that provides insights into the purity and crystalline nature of a compound.[2] A sharp melting range is indicative of high purity, while a broad and depressed range suggests the presence of impurities.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Tube Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[17][18]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Determination (Optional): Heat the sample at a rapid rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range.[19]

-

Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary tube with the sample and heat at a slow, controlled rate (1-2 °C/minute).[19]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

Figure 1: Workflow for Melting Point Determination.

Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[6][][10] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[20][21]

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

-

Phase Separation: Allow the suspension to stand, then separate the solid from the solution via centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent.

-

Analysis: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.

Figure 2: Workflow for Thermodynamic Solubility Determination.

pKa Determination by Potentiometric Titration

The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH.[11] This is crucial as the ionized state of a drug affects its solubility, permeability across biological membranes, and binding to its target.[13][15] Potentiometric titration is a highly accurate method for pKa determination.[22][23]

Methodology:

-

System Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1-10 mM).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

-

Titration (for an acidic compound):

-

Initially, the solution can be made more acidic by adding a small amount of a strong acid (e.g., HCl).

-

Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the buffer region in the titration curve. For multiprotic species, multiple inflection points may be observed.

-

Figure 3: Workflow for pKa Determination via Potentiometric Titration.

The Causality Behind Experimental Choices and the Impact on Drug Development

-

Melting Point: The choice of a slow heating rate (1-2 °C/minute) during melting point determination is critical for thermal equilibrium between the sample, the heating block, and the thermometer.[18] A rapid heating rate would cause the thermometer reading to lag behind the actual temperature of the sample, leading to an artificially elevated and broad melting range. In drug development, a high melting point often signifies strong intermolecular forces within the crystal lattice, which can lead to poor solubility and slow dissolution rates, potentially hindering oral absorption.[4][5]

-

Solubility: The shake-flask method is chosen for its ability to determine thermodynamic equilibrium solubility, which represents the true saturation point of the drug in a given medium. This is more relevant for predicting in vivo dissolution under steady-state conditions compared to kinetic solubility measurements, which can overestimate the soluble concentration.[20] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[8][9] Understanding a compound's solubility is essential for selecting an appropriate formulation strategy, such as salt formation, particle size reduction, or the use of solubility enhancers.[10]

-

pKa: Potentiometric titration is a direct and robust method for measuring pKa. The ionization state of a drug, governed by its pKa and the pH of its environment, dictates its solubility and permeability.[11][12] For instance, a weakly acidic drug like this compound will be predominantly in its more soluble, ionized (deprotonated) form in the higher pH environment of the small intestine, but in its less soluble, neutral form in the acidic environment of the stomach.[13] This pH-dependent behavior, predicted by the pKa, is a cornerstone of the Biopharmaceutics Classification System (BCS) and is fundamental to predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[14][15]

Conclusion

While comprehensive experimental data for this compound is not yet widely published, a strong understanding of its potential physical properties can be established through the analysis of related compounds and the application of fundamental physicochemical principles. This technical guide serves as a vital resource for researchers by not only providing these insights but also by equipping them with the detailed, validated protocols necessary to generate the high-quality data required for informed decision-making in the drug development process. The diligent characterization of melting point, solubility, and pKa will undoubtedly pave the way for the successful advancement of drug candidates incorporating this promising chemical scaffold.

References

- Patsnap Synapse. (2025, May 29). How does solubility affect oral bioavailability?[Link]

- (2023, December 13). What is pKa and how is it used in drug development?[Link]

- Creative Bioarray.

- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

- Parmar, K., et al. (2011). Drug Solubility: Importance and Enhancement Techniques. International Journal of Pharmaceutical Sciences and Research, 2(10), 2506-2514. [Link]

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

- ACD/Labs. The Impact of Ionization in Drug Discovery & Development. [Link]

- (2018, May 1). What does pKa mean and why can it influence drug absorption and excretion?[Link]

- Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. Journal of Pharmaceutical Sciences, 98(8), 2895-2904. [Link]

- NANOLAB.

- (2020, May 11). The Importance of Solubility for New Drug Molecules. [Link]

- (2024, November 15).

- Melting point determin

- El-Sayed, A. M. Y., & El-Sattar, A. A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 249-255. [Link]

- Al-Mokyna, A. H. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(11), 227-237. [Link]

- Van der Veken, B. J., et al. (2013). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 6(8), 968-991. [Link]

- Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMIN

- Willis, C. J. (1995). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.

- Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. Journal of Pharmaceutical Sciences, 98(8), 2895-2904. [Link]

- FLUKE. (2025, December 5). Why Is Melting Point Crucial in Large Labs and Research Facilities?[Link]

- Wang, J., et al. (2016). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Molecular Pharmaceutics, 13(1), 239-247. [Link]

- (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

- Experiment 1 - Melting Points. [Link]

- Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

- Chemistry LibreTexts. (2022, April 7). 6.

- (2011, June 27).

- Creative Biolabs. Aqueous Solubility. [Link]

- Ottokemi. 3-Fluoro-4-(trifluoromethyl)benzoic acid, 98%. [Link]

- Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- (2025, August 9).

- HANGZHOU HONGQIN PHARMTECH CO.,LTD. 4-FLUORO-3-HYDROXYBENZOIC ACID. [Link]

- PubChemLite. This compound (C8H5F3O3). [Link]

- Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

- Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

- Rasayan Journal of Chemistry.

Sources

- 1. Buy 4-hydroxy-3-(trifluoromethyl)benzoic Acid | 220239-68-9 [smolecule.com]

- 2. nano-lab.com.tr [nano-lab.com.tr]

- 3. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]

- 4. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. How does solubility affect oral bioavailability? [synapse.patsnap.com]

- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ascendiacdmo.com [ascendiacdmo.com]

- 10. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. What is pKa and how is it used in drug development? [pion-inc.com]

- 12. acdlabs.com [acdlabs.com]

- 13. wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com [wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com]

- 14. industrialpharmacist.com [industrialpharmacist.com]

- 15. ijirss.com [ijirss.com]

- 16. ossila.com [ossila.com]

- 17. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 20. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 21. dissolutiontech.com [dissolutiontech.com]

- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Trifluoromethyl-Substituted Benzoic Acids in Modern Drug Discovery

Introduction: The Strategic Value of the Trifluoromethyl Group in Medicinal Chemistry

To the researchers, scientists, and drug development professionals at the forefront of innovation, the precise selection of molecular building blocks is paramount. Among these, fluorinated organic compounds have become indispensable tools. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern medicinal chemistry, renowned for its ability to significantly enhance the pharmacological profiles of drug candidates.[1] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and oral bioavailability.[1]

This guide provides an in-depth technical overview of a critical class of these building blocks: the hydroxy- and fluoro-substituted trifluoromethylbenzoic acids. While a diverse array of isomers exists, this document will focus on the synthesis, properties, and applications of the most well-characterized and strategically important isomers, offering field-proven insights into their utilization in contemporary drug discovery pipelines. We will explore the nuances that differentiate these key isomers, providing a comparative framework to inform your selection and application of these versatile compounds.

Core Isomers and Their Physicochemical Properties

The precise positioning of the hydroxyl, fluoro, and trifluoromethyl groups on the benzoic acid scaffold dictates the molecule's steric and electronic properties, which in turn influences its reactivity and suitability for various therapeutic targets. Below is a comparative summary of key isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Features |

| 4-Hydroxy-2-(trifluoromethyl)benzoic acid | 320-32-1 | C8H5F3O3 | 206.12 | 159 - 161 | Commercially available, used in API synthesis.[2][3][4] |

| 3-Hydroxy-4-(trifluoromethyl)benzoic acid | Not commercially established | C8H5F3O3 | 206.12 | Data not available | Less common isomer, structure confirmed. |

| 3-Fluoro-4-(trifluoromethyl)benzoic acid | 115754-21-7 | C8H4F4O2 | 208.11 | Data not available | Used in organic synthesis.[5] |

| 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | C7H5FO3 | 156.11 | 214 - 218 | Starting material for enzyme inhibitors.[6][7] |

| 3-(Trifluoromethyl)benzoic acid | 454-92-2 | C8H5F3O2 | 190.12 | 104 - 106 | Well-characterized building block.[8] |

| 2-(Trifluoromethyl)benzoic acid | 433-97-6 | C8H5F3O2 | 190.12 | Data not available | Used in the synthesis of 1,3,4-oxadiazole derivatives. |

| 4-(Trifluoromethyl)benzoic acid | 455-24-3 | C8H5F3O2 | 190.12 | 219 - 220 | Used in salicylanilide synthesis and as an analytical standard. |

Synthetic Strategies: A Comparative Analysis

The synthesis of trifluoromethyl-substituted benzoic acids often involves multi-step processes. The choice of a particular synthetic route is dictated by the availability of starting materials, desired substitution pattern, and scalability.

Synthesis of 4-Fluoro-3-hydroxybenzoic Acid: A Two-Step Protocol

A common approach to synthesizing 4-fluoro-3-hydroxybenzoic acid begins with the formation of 4-fluorophenol from fluorobenzene, followed by a Kolbe-Schmitt carboxylation.[9]

Step 1: 4-Fluorophenol Formation Fluorobenzene is hydrolyzed using dilute sulfuric acid in water at elevated temperatures (80-100 °C). The reaction mixture is then treated with sodium sulfite and sodium hydroxide under reflux, followed by sulfonation with sulfur dioxide under a nitrogen atmosphere to yield 4-fluorophenol.[9]

Step 2: Kolbe-Schmitt Carboxylation The isolated 4-fluorophenol is then subjected to a Kolbe-Schmitt reaction. It is treated with potassium hydroxide and carbon dioxide at 40-60 °C for 2 hours. Subsequent acidification with concentrated sulfuric acid and reflux at 110-120 °C for 4 hours, followed by workup, yields 3-hydroxy-4-fluorobenzoic acid.[9][10]

General Synthesis of 3-(Trifluoromethyl)benzoic Acid

The preparation of 3-(trifluoromethyl)benzoic acid can be achieved through a process involving the fluorination of a precursor followed by hydrolysis. A patented method describes the reaction of metaxylene with chlorine to produce meta-bis(trichloromethyl)benzene. This intermediate undergoes fluoridation with hydrogen fluoride in the presence of a catalyst to yield meta-trichloromethyl trifluoromethyl benzene. The final step is a hydrolysis reaction of this compound in the presence of a zinc-containing catalyst and water to give 3-(trifluoromethyl)benzoic acid.[11]

Applications in Drug Development

The unique properties imparted by the trifluoromethyl group make these benzoic acid derivatives valuable in the development of a wide range of therapeutics.

Antimicrobial Agents

Derivatives of trifluoromethyl-substituted benzoic acids have shown significant promise as potent antibacterial agents, particularly against Gram-positive bacteria.[12] A series of novel pyrazole derivatives incorporating a trifluoromethyl phenyl group were synthesized and demonstrated high potency as growth inhibitors of Staphylococcus aureus, including methicillin-resistant strains (MRSA).[12][13] These compounds were also found to have low toxicity in human cultured cells.[12] Further studies on selected compounds revealed a bactericidal effect, inhibition of biofilm formation, and efficacy against non-growing persister cells.[12]

Enzyme Inhibitors

4-Fluoro-3-hydroxybenzoic acid serves as a starting material for the synthesis of potent inhibitors of β-arylsulfotransferase IV (β-AST-IV).[7] This highlights the utility of this class of compounds in targeting specific enzymes involved in disease pathways.

Active Pharmaceutical Ingredient (API) Synthesis

4-Hydroxy-2-(trifluoromethyl)benzoic acid is a key building block for a variety of APIs.[3] It can be incorporated into molecular scaffolds, such as benzofuran derivatives, through esterification and amidation to produce antitubercular agents.[3] The trifluoromethyl group in these molecules enhances lipophilicity and metabolic stability, which are crucial for therapeutic efficacy.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling trifluoromethyl-substituted benzoic acids.

-

General Hazards : These compounds are often classified as skin and eye irritants and may cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE) : Always use appropriate PPE, including gloves, safety goggles, and a lab coat. In case of dust, a suitable respirator should be worn.

-

Handling : Avoid contact with skin and eyes and prevent dust generation. Use in a well-ventilated area.

-

Storage : Store in a cool, dry place in a tightly sealed container.

Conclusion

Trifluoromethyl-substituted benzoic acids are a versatile and powerful class of building blocks for modern drug discovery. The strategic incorporation of the trifluoromethyl group can significantly enhance the pharmacokinetic and pharmacodynamic properties of a lead compound. While a multitude of isomers exist, a thorough understanding of the synthesis, properties, and applications of the most well-characterized derivatives, such as 4-hydroxy-2-(trifluoromethyl)benzoic acid and 4-fluoro-3-hydroxybenzoic acid, is crucial for their effective utilization. As research continues to uncover new therapeutic applications, the demand for these and other novel fluorinated intermediates will undoubtedly grow, further solidifying their importance in the development of next-generation pharmaceuticals.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information.

- 3-Fluoro-4-(trifluoromethyl)benzoic acid, 98%. Ottokemi.

- 4-Hydroxy-2-(trifluoromethyl)benzoic acid | C8H5F3O3 | CID 2775111. PubChem.

- Trifluoromethylated Benzoic Acids: Key Building Blocks for Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD.

- 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. National Center for Biotechnology Information.

- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company.

- Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. American Chemical Society.

- The Versatility of 4-Hydroxy-2-(trifluoromethyl)benzoic Acid in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. Google Patents.

- Understanding the Chemical Properties of 4-Trifluoromethylbenzoic Acid for R&D. NINGBO INNO PHARMCHEM CO.,LTD.

- 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed.

- CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid. Google Patents.

- 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963. PubChem.

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Google Patents.

- (PDF) 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic Acid Derivatives as Potent anti-Gram-positive Bacterial Agents. ResearchGate.

- Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Publications.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-2-(trifluoromethyl)benzoic acid | C8H5F3O3 | CID 2775111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. 4-Hydroxy-2-(trifluoroMethyl)benzoic acid - CAS:320-32-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. 3-Fluoro-4-(trifluoromethyl)benzoic acid, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 6. 4-氟-3-羟基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2 [chemicalbook.com]

- 8. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 10. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 11. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 12. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-hydroxy-4-(trifluoromethyl)benzoic acid: Molecular Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of 3-hydroxy-4-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest to researchers and professionals in drug discovery and development. This document delves into the molecule's structural characteristics, predicted spectroscopic profile, a proposed synthetic pathway, and its potential applications in medicinal chemistry, grounded in the established roles of its constituent functional groups.

Introduction: The Strategic Importance of Fluorination in Drug Design

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can profoundly influence a drug candidate's biological profile. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can enhance membrane permeability, improve binding affinity to target proteins, and block metabolic degradation pathways.[1] The strategic placement of a -CF3 group on a pharmacologically active scaffold, such as a benzoic acid derivative, alongside a hydroxyl (-OH) group, creates a molecule with a rich electronic landscape and diverse potential for molecular interactions.

This compound (PubChem CID: 10943636) is a member of this important class of compounds.[2] While extensive experimental data for this specific isomer is not widely published, its structural features suggest significant potential as a building block for novel therapeutic agents. This guide will, therefore, synthesize available information on analogous compounds to provide a robust predictive analysis of its properties and function.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is foundational to its chemical behavior and potential biological activity. The arrangement of the hydroxyl, carboxyl, and trifluoromethyl groups on the benzene ring dictates its electronic distribution, acidity, and potential for intermolecular interactions.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H5F3O3 | PubChem[2] |

| Molecular Weight | 206.12 g/mol | PubChem |

| Monoisotopic Mass | 206.01907 Da | PubChem[2] |

| XlogP (predicted) | 2.0 | PubChem[2] |

| InChI | InChI=1S/C8H5F3O3/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12/h1-3,12H,(H,13,14) | PubChem[2] |

| SMILES | C1=CC(=C(C=C1C(=O)O)O)C(F)(F)F | PubChem[2] |

The interplay of the electron-donating hydroxyl group and the strongly electron-withdrawing trifluoromethyl and carboxylic acid groups creates a complex electronic environment. The -CF3 group at position 4 will significantly influence the acidity of the carboxylic acid at position 1 and the phenolic proton at position 3.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be characterized by distinct signals for the aromatic protons and the exchangeable protons of the hydroxyl and carboxylic acid groups. The electron-withdrawing nature of the -CF3 and -COOH groups will generally shift the aromatic protons downfield.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad singlet | Typical for carboxylic acid protons, broad due to hydrogen bonding and exchange. |

| Hydroxyl (-OH) | 5.0 - 7.0 | Broad singlet | Phenolic proton, broad due to hydrogen bonding and exchange. |

| Aromatic H (Position 2) | ~7.8 - 8.0 | Doublet | Ortho to the electron-withdrawing -COOH group. |

| Aromatic H (Position 5) | ~7.4 - 7.6 | Doublet of doublets | Influenced by both the -CF3 and -OH groups. |

| Aromatic H (Position 6) | ~7.1 - 7.3 | Doublet | Ortho to the electron-donating -OH group. |

¹³C NMR: The carbon-13 NMR spectrum will provide a signal for each of the eight unique carbon atoms in the molecule. The carbon of the -CF3 group will appear as a quartet due to coupling with the three fluorine atoms.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (C=O) | 165 - 175 | Typical for carboxylic acid carbonyls.[3] |

| Aromatic C-COOH | 130 - 135 | Deshielded carbon attached to the carboxyl group. |

| Aromatic C-OH | 155 - 160 | Shielded carbon attached to the hydroxyl group. |

| Aromatic C-CF3 | 125 - 130 (quartet) | Carbon attached to the trifluoromethyl group, split by fluorine. |

| Aromatic C-H | 115 - 130 | Aromatic carbons attached to hydrogen. |

| Trifluoromethyl (-CF3) | 120 - 125 (quartet) | Carbon of the trifluoromethyl group. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorption bands from the hydroxyl and carbonyl groups.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Very broad band due to hydrogen bonding.[4] |

| O-H stretch (Phenol) | 3200 - 3600 | Broad band. |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong absorption, characteristic of conjugated carboxylic acids.[4] |

| C-F stretch | 1100 - 1350 | Strong, characteristic absorptions for the -CF3 group. |

| C-O stretch | 1210 - 1320 | Stretching vibration of the carboxylic acid and phenol C-O bonds.[4] |

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight of the compound.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Source |

| [M-H]⁻ | 205.01179 | PubChem[2] |

| [M+H]⁺ | 207.02635 | PubChem[2] |

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be devised based on established methodologies for the synthesis of related fluorinated and hydroxylated benzoic acids. A potential starting material is 4-chloro-2-hydroxybenzotrifluoride.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed):

-

Protection of the Hydroxyl Group:

-

Dissolve 4-chloro-2-hydroxybenzotrifluoride in a suitable solvent such as acetone or DMF.

-

Add a base, for example, anhydrous potassium carbonate.

-

Add a protecting group reagent, such as benzyl bromide, and heat the mixture to reflux.

-

Monitor the reaction by TLC. Upon completion, cool the reaction, filter off the solids, and remove the solvent under reduced pressure. Purify the resulting protected intermediate.

-

-

Carboxylation:

-

Dissolve the protected intermediate in an anhydrous ether solvent like THF under an inert atmosphere (e.g., argon).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a strong base such as n-butyllithium dropwise to facilitate lithium-halogen exchange, or use magnesium turnings to form a Grignard reagent.

-

Bubble dry carbon dioxide gas through the solution or add crushed dry ice.

-

Allow the reaction to warm to room temperature and then quench with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent.

-

-

Deprotection:

-

Dissolve the carboxylated and protected intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalyst for debenzylation, such as palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Monitor the reaction by TLC. Once the starting material is consumed, filter off the catalyst and remove the solvent to yield the crude final product.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol mixture or toluene) to obtain pure this compound.

-

Applications in Drug Discovery and Medicinal Chemistry

While direct biological studies on this compound are limited, its structural motifs are present in numerous biologically active compounds.

-

Anti-inflammatory Agents: Many hydroxylated benzoic acid derivatives exhibit anti-inflammatory properties.[5] The combination of the hydroxyl and trifluoromethyl groups may lead to compounds with potent inhibitory activity against inflammatory enzymes.

-

Enzyme Inhibitors: The structural analogue, 4-fluoro-3-hydroxybenzoic acid, is a known precursor for potent inhibitors of β-arylsulfotransferase IV.[6] It is plausible that this compound could serve as a scaffold for developing inhibitors of various other enzymes.

-

Pharmaceutical Intermediates: This molecule is a valuable building block for creating more complex drug candidates. For instance, 4-fluoro-3-hydroxybenzoic acid is a key intermediate in the synthesis of Acoramidis, a transthyretin stabilizer.[7] The unique electronic and steric properties of this compound make it an attractive starting point for combinatorial libraries aimed at identifying new drug leads.

-

Antimicrobial Potential: Phenolic acids are known for their antimicrobial activities.[8] The presence of the trifluoromethyl group could enhance this property, making it a candidate for the development of new antibacterial or antifungal agents.

Conclusion and Future Directions

This compound represents a molecule of high potential for the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring both electron-donating and strongly electron-withdrawing groups, provides a versatile scaffold for chemical modification. While a comprehensive experimental characterization is yet to be widely published, the predictive analyses presented in this guide offer a solid foundation for researchers.

Future work should focus on the experimental validation of the proposed synthetic route and the detailed spectroscopic characterization of the molecule. Furthermore, comprehensive biological screening is warranted to explore its potential as an anti-inflammatory, antimicrobial, or enzyme-inhibiting agent. A deeper understanding of this compound will undoubtedly unlock its full potential as a valuable tool in the synthesis of next-generation therapeutics.

References

- PubChem. This compound.

- Supporting Information for a chemical synthesis paper. (Details of the specific paper are not fully available in the provided search snippets).

- Supplementary Information - The Royal Society of Chemistry. (Details of the specific paper are not fully available in the provided search snippets).

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). [Link]

- PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid. [Link]

- Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

- Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

- SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

- PubChem. 4-Hydroxy-2-(trifluoromethyl)benzoic acid.

- PubChem. 4-(Trifluoromethyl)benzoic acid.

- PubChem. 3-(Trifluoromethyl)benzoic acid.

- NIST WebBook. 3-(Trifluoromethyl)benzoic acid. [Link]

- ResearchGate.

- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

- NIST WebBook. Benzoic acid, 3-hydroxy-. [Link]

- NIST WebBook. 3-Hydroxy-4-methoxybenzoic acid. [Link]

- PubChem. 3-({2-[1-(3-Fluoro-4-Hydroxyphenyl)-1h-1,2,3-Triazol-4-Yl]quinolin-5-Yl}oxy)benzoic Acid.

- Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

- Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

- ResearchGate.

- Creative Biolabs. 2-(3-(4-hydroxyphenyl)propanamido)

- PubMed Central.

- NIST WebBook. 4-(Trifluoromethoxy)benzoic acid. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H5F3O3) [pubchemlite.lcsb.uni.lu]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid: activities and applications_Chemicalbook [chemicalbook.com]

- 6. 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2 [chemicalbook.com]

- 7. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Analysis of 3-hydroxy-4-(trifluoromethyl)benzoic Acid: Data Not Publicly Available

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-hydroxy-4-(trifluoromethyl)benzoic acid

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-hydroxy-4-(trifluoromethyl)benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction, spectral interpretation, and practical considerations for acquiring the ¹H NMR spectrum of this compound. The structure of this guide is designed to offer a holistic understanding, blending fundamental principles with actionable experimental protocols.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic carboxylic acid. Its structure incorporates three key functional groups on a benzene ring: a carboxylic acid, a hydroxyl group, and a trifluoromethyl group. The relative positions of these substituents (1,3,4-substitution pattern) create a unique electronic environment for each of the aromatic protons, leading to a distinct and predictable ¹H NMR spectrum. Understanding this spectrum is crucial for confirming the compound's identity, assessing its purity, and gaining insights into its electronic structure, which are vital aspects in medicinal chemistry and materials science.

Predicted ¹H NMR Spectrum: A Detailed Analysis

While an experimental spectrum is the ultimate confirmation, a robust prediction based on established principles of NMR spectroscopy provides a powerful tool for spectral assignment. The predicted ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the labile protons of the hydroxyl and carboxylic acid groups.

Aromatic Protons: Chemical Shifts and Multiplicities

The benzene ring has three non-equivalent aromatic protons, designated here as H-2, H-5, and H-6. Their chemical shifts are influenced by the electronic effects of the substituents.

-

-COOH (Carboxylic Acid): An electron-withdrawing group that deshields ortho and para protons.

-

-OH (Hydroxyl): An electron-donating group that shields ortho and para protons.[1]

-

-CF₃ (Trifluoromethyl): A strong electron-withdrawing group that deshields ortho and meta protons.

The interplay of these effects on each proton is as follows:

-

H-2: This proton is ortho to the strongly electron-withdrawing -COOH group and meta to the electron-donating -OH group and the electron-withdrawing -CF₃ group. The dominant effect will be the deshielding from the adjacent carboxylic acid, placing this proton at the most downfield position among the aromatic protons. It will appear as a doublet due to coupling with H-6.

-

H-6: This proton is ortho to the electron-donating -OH group and meta to the -COOH group. It is also subject to deshielding from the adjacent -CF₃ group. The shielding effect of the hydroxyl group will be counteracted by the deshielding from the trifluoromethyl and carboxylic acid groups. This proton will likely be downfield, but slightly upfield compared to H-2. It will appear as a doublet of doublets due to coupling with H-2 and H-5.

-

H-5: This proton is ortho to the electron-withdrawing -CF₃ group and meta to the -OH group. The strong deshielding from the trifluoromethyl group will be a major influence. It will appear as a doublet due to coupling with H-6.

Long-Range H-F Coupling: The trifluoromethyl group can introduce long-range coupling with nearby protons. A ⁴J(H-F) coupling might be observed for H-5, and a ⁵J(H-F) coupling for H-6, which could lead to further splitting or broadening of these signals.[2][3]

Labile Protons: -OH and -COOH

The chemical shifts of the hydroxyl (-OH) and carboxylic acid (-COOH) protons are highly variable and depend on factors such as solvent, concentration, and temperature due to hydrogen bonding.[4][5]

-

-COOH Proton: The carboxylic acid proton is highly deshielded and is expected to appear as a broad singlet in the downfield region, typically between 10-13 ppm.[5][6][7]

-

-OH Proton: The phenolic hydroxyl proton will also appear as a broad singlet, generally in the range of 4-8 ppm, though its exact position can vary.

The broadness of these signals is a result of chemical exchange with residual water or other exchangeable protons in the sample.[4]

Predicted Data Summary

The predicted ¹H NMR data for this compound is summarized in the table below. The chemical shifts are estimates and can vary based on experimental conditions.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -COOH | 10.0 - 13.0 | br s | - |

| H-2 | 7.8 - 8.2 | d | Jortho ≈ 8-9 |

| H-6 | 7.5 - 7.8 | dd | Jortho ≈ 8-9, Jmeta ≈ 2-3 |

| H-5 | 7.2 - 7.5 | d | Jmeta ≈ 2-3 |

| -OH | 4.0 - 8.0 | br s | - |

Note: br s denotes a broad singlet, d a doublet, and dd a doublet of doublets.

Experimental Protocol for ¹H NMR Acquisition

Acquiring a high-quality ¹H NMR spectrum of this compound requires careful sample preparation and selection of appropriate experimental parameters.

Sample Preparation Workflow

Caption: Workflow for preparing an NMR sample of the analyte.

Causality in Solvent Choice: For compounds with acidic protons, such as carboxylic acids and phenols, the choice of deuterated solvent is critical. Protic solvents like D₂O or CD₃OD can lead to the exchange of the -OH and -COOH protons with deuterium, causing their signals to disappear.[6] Aprotic polar solvents like DMSO-d₆ or acetone-d₆ are generally preferred as they can slow down this exchange, allowing for the observation of these labile protons.[8][9] DMSO-d₆ is an excellent choice for dissolving many carboxylic acids.[8]

NMR Spectrometer Parameters

A standard 400 or 500 MHz NMR spectrometer is suitable for acquiring a high-resolution spectrum.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and resolution. |

| Pulse Sequence | Standard 1D Proton | A simple pulse-acquire sequence is sufficient. |

| Number of Scans | 16-64 | Averaging multiple scans improves the signal-to-noise ratio. |

| Relaxation Delay (d1) | 1-2 s | Allows for adequate relaxation of protons between scans. |

| Acquisition Time (aq) | 2-4 s | Longer acquisition times lead to better resolution. |

| Spectral Width | 0-15 ppm | Ensures all signals, including the downfield carboxylic acid proton, are captured. |

| Referencing | TMS (0 ppm) or residual solvent peak | Provides a calibrated chemical shift scale.[4] |

Data Reporting and Interpretation

The acquired ¹H NMR data should be reported in a standardized format to ensure clarity and reproducibility.[10][11][12]

Standard Reporting Format: ¹H NMR (Solvent, Spectrometer Frequency): δ in ppm (integration, multiplicity, coupling constant(s) in Hz, assignment).

Example of a Reported Spectrum (Hypothetical): ¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (br s, 1H, -COOH), 8.05 (d, J = 8.4 Hz, 1H, H-2), 7.68 (dd, J = 8.4, 2.1 Hz, 1H, H-6), 7.42 (d, J = 2.1 Hz, 1H, H-5), 5.50 (br s, 1H, -OH).

Logical Framework for Spectral Interpretation

Caption: A systematic approach to interpreting the ¹H NMR spectrum.

This structured approach ensures that all available information from the spectrum is utilized to arrive at an unambiguous structural assignment. The chemical shifts provide information about the electronic environment of the protons, the integration reveals the relative number of protons for each signal, and the splitting patterns and coupling constants give insights into the connectivity of the protons.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the substituent effects on chemical shifts and coupling constants allows for a confident prediction and interpretation of the spectrum. By following the outlined experimental protocols, researchers can obtain high-quality data to confirm the identity and purity of this important molecule. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of substituted benzoic acid derivatives.

References

- NMReDATA, a standard to report the NMR assignment and parameters of organic compounds. ResearchGate.

- NMR Spectroscopy of Benzene Derivatives. Moodle.

- Video: NMR Spectroscopy of Benzene Derivatives. JoVE.

- Chem 346 1H NMR Data Reporting Guide.

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- Substituent Effects on Benzene Rings. ChemistryViews.

- Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents? PubMed.

- Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

- NMR Guidelines for ACS Journals. ACS Publications.

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI.

- Experimental reporting. The Royal Society of Chemistry.

- How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube.

- Solvents in NMR spectroscopy. eGPAT.

- Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE.

- ASpin-NMR data reporting tool. PISRT.

- Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.

- Notes on NMR Solvents.

- NMR solvent that makes labile protons visible. Reddit.

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. PubMed.

- Proton nuclear magnetic resonance. Wikipedia.

- Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries.

- Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts.

- 3,4-Dimethoxy-benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase.

- PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.

- Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PubMed Central.

- 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Human Metabolome Database.

- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... Doc Brown's Chemistry.

- DFT calculated 4 J HF coupling constant and relative B3LYP/AUGcc-pVTZ... ResearchGate.

- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry.

- Acid Unknowns Docx.

- Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH.

- Coupling of Protons with Fluorine Page. ResearchGate.

- NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling. RSC Publishing.

- FLOURINE COUPLING CONSTANTS.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Proton nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR 溶劑 [sigmaaldrich.com]

- 9. reddit.com [reddit.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. pubsapp.acs.org [pubsapp.acs.org]

- 12. Experimental reporting [rsc.org]

An In-depth Technical Guide to the ¹³C NMR Spectral Analysis of 3-hydroxy-4-(trifluoromethyl)benzoic acid

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-hydroxy-4-(trifluoromethyl)benzoic acid. In the absence of publicly available experimental data, this guide leverages high-quality predicted NMR data, substituent effect analysis from analogous compounds, and established theoretical principles to offer a detailed structural elucidation. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of fluorinated benzoic acid derivatives.

Introduction: The Significance of this compound and ¹³C NMR

This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and a trifluoromethyl group—on the benzene ring imparts unique electronic and steric properties to the molecule, making it a valuable building block for the synthesis of complex organic molecules.

¹³C NMR spectroscopy is an indispensable analytical technique for the unambiguous structural characterization of organic compounds. By probing the chemical environment of each carbon atom in a molecule, ¹³C NMR provides crucial information about connectivity, functional groups, and subtle electronic effects. For a molecule like this compound, ¹³C NMR is essential for confirming its successful synthesis and purity.

Predicted ¹³C NMR Spectral Data

Due to the lack of experimental ¹³C NMR data for this compound in the public domain, the chemical shifts presented in this guide are predicted using a combination of established NMR prediction algorithms and analysis of substituent effects based on experimentally determined data for structurally related compounds.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-COOH) | ~125-130 |

| C-2 (C-H) | ~115-120 |

| C-3 (C-OH) | ~155-160 |

| C-4 (C-CF₃) | ~120-125 (quartet) |

| C-5 (C-H) | ~128-133 |

| C-6 (C-H) | ~118-123 |

| -COOH | ~168-173 |

| -CF₃ | ~120-125 (quartet) |

Structural Elucidation and Spectral Interpretation

The predicted ¹³C NMR spectrum of this compound is expected to exhibit eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The interpretation of these signals is based on the well-established principles of substituent effects on aromatic systems.

Substituent Effects on the Aromatic Ring

The chemical shifts of the aromatic carbons are influenced by the electronic properties of the three substituents:

-

-COOH (Carboxylic Acid): This is an electron-withdrawing group through both resonance and inductive effects. It deshields the carbon to which it is attached (C-1) and the ortho and para carbons.

-

-OH (Hydroxyl): This is a strong electron-donating group through resonance and an electron-withdrawing group through induction. The resonance effect dominates, leading to significant shielding of the ortho and para carbons.